(S)-Desfluoro Citalopram Oxalate

描述

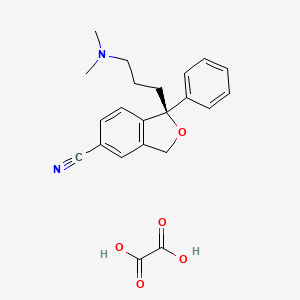

Structure

3D Structure of Parent

属性

分子式 |

C22H24N2O5 |

|---|---|

分子量 |

396.4 g/mol |

IUPAC 名称 |

(1S)-1-[3-(dimethylamino)propyl]-1-phenyl-3H-2-benzofuran-5-carbonitrile;oxalic acid |

InChI |

InChI=1S/C20H22N2O.C2H2O4/c1-22(2)12-6-11-20(18-7-4-3-5-8-18)19-10-9-16(14-21)13-17(19)15-23-20;3-1(4)2(5)6/h3-5,7-10,13H,6,11-12,15H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m0./s1 |

InChI 键 |

MCSDUGFBIQIOCC-BDQAORGHSA-N |

手性 SMILES |

CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=CC=C3.C(=O)(C(=O)O)O |

规范 SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=CC=C3.C(=O)(C(=O)O)O |

产品来源 |

United States |

Synthetic Chemistry and Process Research

Advanced Synthetic Methodologies for (S)-Desfluoro Citalopram (B1669093) Oxalate

The synthesis of (S)-Desfluoro Citalopram Oxalate is a focal point of extensive research, aiming for efficiency, stereoselectivity, and scalability.

Stereoselective Synthesis Approaches and Chiral Resolution Techniques

Achieving the desired (S)-enantiomer of Desfluoro Citalopram is paramount for its use as a precursor to escitalopram (B1671245), the therapeutically active isomer of citalopram. nih.govresearchgate.net The therapeutic efficacy of citalopram lies within the S-isomer, which binds with significantly higher affinity to the human serotonin (B10506) transporter compared to the R-isomer. researchgate.net

Stereoselective synthesis methods are highly sought after to produce enantiomerically enriched compounds. mit.edu One common strategy involves the resolution of a racemic mixture. For instance, the resolution of the intermediate 1-(3-aminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile using a chiral resolving agent like L-(-)-di-p-toluoyltartaric acid (L-(-)-DPTTA) can yield the desired (S)-enantiomer. researchgate.net

Another approach is asymmetric synthesis, which aims to create the chiral center with the desired stereochemistry from the outset. This can involve the use of chiral catalysts or auxiliaries to guide the reaction towards the formation of the (S)-enantiomer. nih.gov For example, dynamic kinetic resolution-mediated asymmetric transfer hydrogenation has been employed in the synthesis of other chiral antidepressants. nih.gov

High-performance liquid chromatography (HPLC) using chiral columns, such as the Phenomenex® Lux Cellulose-2 column, is a validated method for the stereoselective quantification and separation of citalopram and its metabolites, which can be adapted for the analysis of (S)-Desfluoro Citalopram. nih.gov

Development of Novel Reaction Pathways and Scalable Research Syntheses

The development of novel and scalable synthetic routes is crucial for the efficient production of this compound. A common synthetic pathway to citalopram and its analogues starts from phthalide (B148349) derivatives. google.com For instance, 5-bromophthalide (B15269) or 6-bromophthalide can be used as starting materials. nih.gov A modified double Grignard reaction is a key step in some synthetic strategies. nih.gov

One documented process involves the C-alkylation of 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (B18934) with 3-chloropropylamine (B7771022) to produce a key intermediate. researchgate.net Another approach describes the conversion of 1-(4'-fluorophenyl)-1-(3-dimethylaminopropyl)-5-halophthalane into a Grignard reagent, which can then be converted to citalopram through various intermediates. google.com

Researchers are continuously exploring new pathways to improve yield and reduce the number of synthetic steps. For example, the synthesis of certain citalopram analogues has been achieved through Suzuki coupling reactions. nih.gov

Optimization of Reaction Conditions and Catalyst Research in Laboratory Settings

Optimizing reaction conditions is a critical aspect of process research to maximize yield and purity. This includes fine-tuning parameters such as temperature, solvent, and the ratio of reactants. For instance, in Grignard reactions, maintaining specific temperature conditions is often necessary. google.com The use of catalysts, such as palladium in cross-coupling reactions, is also an area of active research to enhance reaction efficiency. nih.gov

The selection of appropriate reagents and catalysts is vital. For example, in the synthesis of related compounds, various catalysts and reaction conditions have been explored to achieve desired transformations with high regioselectivity and yield. researchgate.net

Role of this compound as a Research Intermediate

Beyond its synthesis, this compound plays a significant role as a versatile intermediate in pharmaceutical research and development.

Application in the Synthesis of Citalopram Analogues and Deuterated Variants

This compound serves as a key starting material for the synthesis of various citalopram analogues. nih.govnih.gov These analogues are instrumental in structure-activity relationship (SAR) studies to understand the molecular interactions with the serotonin transporter (SERT). nih.govnih.gov By modifying different parts of the citalopram scaffold, researchers can probe the binding sites and mechanisms of action. nih.govnih.gov

Furthermore, (S)-Desfluoro Citalopram is utilized in the synthesis of deuterated variants of citalopram. pharmaffiliates.com Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), can have altered metabolic profiles, potentially leading to improved pharmacokinetic properties. For example, (S)-Desfluoro Citalopram-d6 Oxalate is a synthesized deuterated analogue. pharmaffiliates.com

Exploration as a Building Block for Novel Chemical Entities in Drug Discovery Research

The chemical structure of this compound makes it a valuable building block for the creation of novel chemical entities in drug discovery. uni-muenster.de Its core structure can be modified to explore new therapeutic targets or to develop compounds with different pharmacological profiles. The introduction of fluorine atoms, a common practice in medicinal chemistry to enhance properties like metabolic stability, highlights the potential of fluorinated building blocks like this compound. uni-muenster.de The exploration of new chemical space around the citalopram core continues to be an active area of research. researchgate.net

Below is a table summarizing key information about this compound and related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1093072-86-6 synzeal.comscbt.comsynthinkchemicals.com | C22H24N2O5 scbt.comsynthinkchemicals.com | 396.44 scbt.comsynthinkchemicals.com |

| Desfluoro Citalopram (free base) | 1026009-77-7 synzeal.comcleanchemlab.com | C20H22N2O synzeal.comcleanchemlab.com | 306.4 synzeal.com |

| Desfluoro Citalopram Hydrobromide | 1026263-04-6 anaxlab.com | C20H23BrN2O pharmaffiliates.comanaxlab.com | 387.31 pharmaffiliates.comanaxlab.com |

| (S)-Desfluoro Citalopram-d6 Oxalate | 1346617-15-9 pharmaffiliates.com | C22H18D6N2O5 pharmaffiliates.com | 402.47 pharmaffiliates.com |

| (R)-Citalopram Oxalate | 219861-53-7 sigmaaldrich.cnusp.org | C20H21FN2O · C2H2O4 sigmaaldrich.cn | 414.43 sigmaaldrich.cn |

Research into Impurity Formation Mechanisms

The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug quality, safety, and efficacy. The impurity "this compound" is a known process-related impurity and potential degradation product of Citalopram. Its formation is carefully monitored and controlled during the manufacturing process. The chemical name for the free base of this impurity is 1-(3-(Dimethylamino)propyl)-1-phenyl-1,3-dihydroisobenzofuran-5-carbonitrile synzeal.comsynthinkchemicals.com. It is structurally identical to Citalopram, except for the absence of the fluorine atom on the phenyl ring. Research into its formation mechanisms focuses on two primary areas: degradation of the Citalopram molecule itself and unintended pathways during the synthetic process.

The formation of this compound as a degradant is primarily investigated through forced degradation studies. While studies have identified major degradation products of Citalopram such as N-desmethylcitalopram and Citalopram N-oxide under photolytic conditions nih.gov, the specific pathway leading to a defluorinated impurity is also a subject of scientific consideration.

Oxidative defluorination is a known metabolic pathway for other fluorinated aromatic drug compounds hyphadiscovery.com. This process can be initiated by cytochrome P450 enzymes in vivo or by other oxidative conditions, such as exposure to reactive oxygen species like hydroxyl radicals (·OH) in an aqueous environment hyphadiscovery.com. Although direct evidence for the degradation of Citalopram to Desfluoro Citalopram is not extensively documented in public literature, the chemical principles suggest a plausible pathway. Oxidative attack on the fluorophenyl ring could potentially lead to the cleavage of the carbon-fluorine bond, a bond known for its high strength, resulting in the substitution of the fluorine atom with a hydroxyl group, which could then be further reduced to yield the desfluoro compound.

Studies on the photodegradation of other fluorinated aromatic compounds have shown that defluorination can occur, yielding fluoride (B91410) ions as a final product researchgate.net. While research on Citalopram degradation under simulated sunlight has mainly identified N-demethylation and N-oxygenation as the primary photoproducts, the potential for photosensitized or radical-induced defluorination cannot be entirely dismissed as a minor degradation pathway nih.gov.

The most significant and well-understood route for the formation of this compound is as a process-related impurity during the synthesis of Citalopram. Its presence is almost invariably traced back to impurities within the starting materials used to construct the Citalopram molecule.

A common synthetic strategy for Citalopram involves a Grignard reaction between 5-cyanophthalide (B15270) (1-oxo-1,3-dihydro-isobenzofuran-5-carbonitrile) and 4-fluorophenylmagnesium bromide nih.gov. The resulting intermediate is then further processed to yield the core structure of Citalopram. If the 4-fluorophenylmagnesium bromide starting material is contaminated with its non-fluorinated analog, phenylmagnesium bromide, a parallel reaction occurs, producing the desfluoro analog alongside the intended product.

The table below illustrates how an impurity in a key starting material can lead to the formation of Desfluoro Citalopram.

Table 1: Formation of Desfluoro Citalopram from Contaminated Starting Material

| Reaction Step | Intended Synthesis of Citalopram | Impurity Formation Pathway |

| Starting Materials | 5-Cyanophthalide + 4-Fluorophenylmagnesium Bromide nih.govchemicalbook.com | 5-Cyanophthalide + Phenylmagnesium Bromide (as impurity) |

| Intermediate | 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile derivative | 1-Phenyl-1,3-dihydroisobenzofuran-5-carbonitrile derivative |

| Final Alkylation | Reaction with a 3-(dimethylamino)propyl halide source google.com | Reaction with a 3-(dimethylamino)propyl halide source google.com |

| Product | Citalopram | Desfluoro Citalopram |

Due to the very similar chemical properties and reactivity of the fluorinated and non-fluorinated compounds, separation at intermediate stages is challenging. Consequently, the impurity is carried through the synthetic sequence to the final API. This necessitates stringent quality control of the raw materials, particularly the fluorinated phenyl precursors, to minimize the level of the corresponding non-fluorinated impurity. The investigation into these process-related impurities is crucial for improving the yield and purity of the final drug product during bulk API synthesis researchgate.net.

Molecular and Biochemical Interaction Studies

Investigation of Monoamine Transporter Binding Profiles

The primary mechanism of action for many antidepressants, including citalopram (B1669093), is the inhibition of monoamine transporters. These transporters, such as the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET), are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signaling. The binding affinity and selectivity of a compound for these transporters are critical determinants of its pharmacological profile.

Serotonin Transporter (SERT) Binding Affinity and Selectivity Studies

Research into the binding affinity of citalopram analogs at the human serotonin transporter (hSERT) has revealed important structure-activity relationships. While specific Ki values for (S)-Desfluoro Citalopram Oxalate are not widely reported in publicly available literature, studies on its parent compound, citalopram, and related analogs provide significant insights. Citalopram itself binds with high affinity to SERT. nih.gov

Crucially, studies have demonstrated that the removal of the fluorine atom from the phenyl ring of citalopram results in a notable decrease in potency. Specifically, desfluoro-citalopram exhibits a 5-fold loss of potency at the wild-type human serotonin transporter (hSERT) compared to citalopram itself. nih.gov This indicates that the fluorine atom plays a significant role in the high-affinity binding of citalopram to SERT. The S-enantiomer of citalopram (escitalopram) is known to be significantly more potent than the R-enantiomer, a characteristic that is often retained in its analogs. nih.gov

Interactive Data Table: Comparative Potency at hSERT

| Compound | Relative Potency at hSERT (Compared to Citalopram) |

| Citalopram | 1 |

| Desfluoro-citalopram | 0.2 (5-fold less potent) |

This table illustrates the reported relative potency difference between citalopram and its desfluoro analog at the human serotonin transporter.

Orthosteric and Allosteric Site Interactions on SERT

The serotonin transporter possesses at least two distinct binding sites: a primary orthosteric site (S1) and a secondary allosteric site (S2). nih.gov The orthosteric site is the primary binding location for serotonin and competitive inhibitors like citalopram. The allosteric site, on the other hand, can modulate the binding of ligands at the orthosteric site. nih.gov

Citalopram and its enantiomers are known to interact with both sites. nih.gov The S-enantiomer, escitalopram (B1671245), not only binds with high affinity to the orthosteric site but also interacts with the allosteric site, which is thought to contribute to its clinical efficacy by stabilizing the binding at the primary site. nih.gov The R-enantiomer of citalopram has a more pronounced effect on the allosteric site and can antagonize the binding of the S-enantiomer. nih.gov

While direct studies on the orthosteric and allosteric interactions of this compound are limited, the structural similarity to citalopram suggests that it likely engages with both the orthosteric and allosteric sites on SERT. The removal of the fluorine atom could potentially alter the kinetics of binding and the degree of allosteric modulation compared to the parent compound. Further research is needed to fully characterize these interactions.

Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) Binding Analysis

Citalopram is recognized for its high selectivity for the serotonin transporter over the dopamine and norepinephrine transporters. nih.gov This selectivity is a key feature of the SSRI class of drugs. Structure-activity relationship studies of citalopram analogs have consistently shown that modifications to the citalopram scaffold generally maintain this high selectivity for SERT. nih.gov

Interactive Data Table: Expected Transporter Selectivity Profile

| Transporter | Expected Binding Affinity of this compound |

| SERT | High |

| DAT | Low |

| NET | Low |

This table represents the expected selectivity based on the known pharmacology of citalopram and its analogs.

Comparative Structure-Activity Relationship (SAR) Research

The systematic study of how chemical structure relates to biological activity is fundamental to drug discovery and pharmacological research. For this compound, SAR research focuses on understanding how the absence of the fluorine atom influences its interaction with monoamine transporters.

Elucidation of the Structural Contributions of the Desfluoro Moiety to Receptor Interactions

Mutational studies of the serotonin transporter have provided further insights. For instance, at specific mutated sites within the transporter, such as A173S and N177E, desfluoro-citalopram and citalopram become equipotent. nih.gov This suggests that these residues are key determinants in how the transporter distinguishes between the fluorinated and non-fluorinated ligands. These findings imply that the fluorine atom of citalopram likely interacts, either directly or indirectly, with a specific sub-pocket within the SERT binding site.

Computational Chemistry and Molecular Modeling of Ligand-Protein Interactions

Computational chemistry and molecular modeling are powerful tools for visualizing and understanding the interactions between a ligand and its protein target at an atomic level. nova.edu Homology models of the human serotonin transporter, often based on the crystal structure of the bacterial leucine (B10760876) transporter (LeuT), have been instrumental in these studies. nih.gov

Docking simulations of citalopram into these models have helped to identify the putative binding pocket and the key amino acid residues involved in the interaction. nih.gov These models show that citalopram likely adopts a specific orientation within the central binding site of SERT. While specific computational studies focusing exclusively on this compound are not extensively published, the existing models for citalopram can be used to infer the consequences of removing the fluorine atom. Such modeling would likely show a less favorable interaction energy for the desfluoro analog, consistent with its observed lower potency. These computational approaches are invaluable for generating hypotheses about the precise molecular determinants of ligand binding and selectivity. nova.edu

Cellular and Subcellular Mechanistic Investigations

Analysis of Intracellular Signaling Pathways in Research Cell Lines

There are no available studies that have investigated the effects of this compound on specific intracellular signaling pathways in any research cell line. The impact of this compound on key signaling cascades, such as those involving protein kinases, G-protein coupled receptors, or transcription factors, has not been documented.

Research on Oxidative Stress Markers and Reactive Oxygen Species (ROS) Generation in Vitro

There is no published data from in vitro studies examining the potential of this compound to induce or mitigate oxidative stress. Consequently, its effect on the generation of reactive oxygen species (ROS) and its interaction with cellular antioxidant systems are unknown.

Preclinical Pharmacological Research Methodologies

In Vitro Pharmacological Profiling

In vitro studies are crucial for determining a compound's mechanism of action at the molecular level.

Neurotransmitter Uptake Inhibition Assays in Isolated Synaptosomes or Cells

No specific data on the potency and selectivity of (S)-Desfluoro Citalopram (B1669093) Oxalate in inhibiting the reuptake of neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), or dopamine (B1211576) in isolated nerve terminals (synaptosomes) or in cells engineered to express specific transporters could be located. For comparison, citalopram is a potent and selective inhibitor of the serotonin transporter. nih.gov

Receptor Occupancy Studies in Tissue Homogenates

There is no available information on the binding affinity of (S)-Desfluoro Citalopram Oxalate to various neurotransmitter receptors. Such studies would determine its potential for off-target effects. For instance, studies on citalopram have shown it has low affinity for a wide range of receptors, contributing to its favorable side-effect profile. nih.gov

Enzyme Inhibition Assays (e.g., Cytochrome P450 Enzymes) in Research Models

The metabolic profile of this compound, including its potential to inhibit or be metabolized by cytochrome P450 (CYP) enzymes, has not been documented in published literature. The metabolism of citalopram is well-characterized and involves several CYP isoforms, including CYP2C19, CYP2D6, and CYP3A4. nih.govupol.cz The inhibitory potential of a compound on these enzymes is a critical factor in predicting drug-drug interactions.

In Vivo Research Methodologies in Animal Models

In vivo studies in animal models are essential for understanding the behavioral and neurochemical effects of a compound in a living organism.

Behavioral Neuroscience Paradigms for Mechanistic Elucidation

No studies utilizing behavioral models such as the forced swim test, elevated zero maze, tail suspension test, or novelty-induced hypophagia to assess the antidepressant or anxiolytic-like effects of this compound have been found. These tests are standard in the preclinical evaluation of potential antidepressant and anxiolytic medications. nih.gov

Neurochemical Analysis of Brain Regions

There is a lack of data on how this compound affects neurotransmitter levels and their metabolites in different brain regions. Such analyses, often conducted using techniques like microdialysis, provide direct evidence of a compound's neurochemical effects in the brain. nih.govnih.gov

Investigation of Gene Expression and Protein Modulation in Animal Brain Tissues

Currently, there is a significant lack of publicly available preclinical research data focusing specifically on the effects of this compound on gene expression and protein modulation in animal brain tissues. This compound is primarily documented as an impurity of Citalopram, a well-studied selective serotonin reuptake inhibitor (SSRI). scbt.comchemicea.com While extensive research has been conducted on the parent compound, Citalopram, and its active S-enantiomer, Escitalopram (B1671245), similar in-depth investigations into the specific neuropharmacological profile of this compound are not readily found in peer-reviewed literature.

The methodologies for investigating such effects, however, are well-established within the field of neuropharmacology and are routinely applied to antidepressant compounds. These studies are crucial for understanding the molecular mechanisms that underlie the therapeutic actions of these drugs.

CREB Activation

The cAMP response element-binding protein (CREB) is a transcription factor that plays a critical role in neuronal plasticity, cell survival, and the long-term adaptive changes in the brain that are thought to be essential for the therapeutic effects of antidepressants. Research on established antidepressants has shown that chronic administration can lead to the activation of CREB in brain regions implicated in depression, such as the hippocampus and prefrontal cortex.

For instance, studies on citalopram have demonstrated its ability to prevent stress-induced reductions in phosphorylated CREB (pCREB) levels in the mouse prefrontal cortex. nih.gov This suggests a neuroprotective effect mediated through the CaMKII-CREB-BDNF signaling pathway. nih.gov It is hypothesized that a similar compound like this compound might also influence this pathway, but without direct experimental evidence, this remains speculative.

5-HT1A Receptor Desensitization

The serotonin 1A (5-HT1A) receptor is a key component of the serotonergic system and is involved in the regulation of mood and anxiety. These receptors are located both presynaptically on serotonin neurons in the raphe nuclei (autoreceptors) and postsynaptically in various brain regions. A leading hypothesis regarding the delayed onset of action of SSRIs is that their initial increase in serotonin levels activates presynaptic 5-HT1A autoreceptors, which in turn inhibits serotonin release. Chronic treatment is believed to lead to the desensitization of these autoreceptors, resulting in a sustained increase in serotonergic neurotransmission.

Research on citalopram and escitalopram has provided evidence for this phenomenon. Chronic administration of these drugs in rats has been shown to lead to a desensitization of 5-HT1A autoreceptors. nih.govnih.gov This is often demonstrated by a reduced inhibitory effect of 5-HT1A receptor agonists on serotonin neuron firing or serotonin release after chronic SSRI treatment. nih.gov For example, one study showed that the inhibitory effect of the 5-HT1A agonist 8-OH-DPAT on extracellular serotonin levels was abolished in rats treated with escitalopram or citalopram for 13 days, indicating receptor desensitization. nih.gov

While these findings for citalopram and escitalopram are robust, it is imperative to conduct specific studies on this compound to determine if it shares these properties. The subtle structural difference of lacking a fluorine atom could potentially alter its binding affinity and functional activity at the serotonin transporter and various receptors, leading to a different profile of gene and protein modulation.

Detailed Research Findings

As of the current date, specific data tables detailing the research findings on gene expression and protein modulation for this compound are not available in the scientific literature. The tables below are representative examples of how such data would be presented if research were to be conducted, based on studies of the related compound, citalopram.

Table 1: Hypothetical Effects of this compound on CREB Phosphorylation in Rat Hippocampus

| Treatment Group | Change in pCREB Levels (Compared to Vehicle) | Statistical Significance (p-value) |

| Vehicle Control | - | - |

| This compound (Low Dose) | Data Not Available | Data Not Available |

| This compound (High Dose) | Data Not Available | Data Not Available |

Table 2: Hypothetical Effects of Chronic this compound on 5-HT1A Autoreceptor Sensitivity in Rat Dorsal Raphe Nucleus

| Treatment Group | Inhibition of Neuronal Firing by 8-OH-DPAT | Indication of Sensitivity |

| Vehicle Control | Data Not Available | Normal |

| Chronic this compound | Data Not Available | Potentially Desensitized |

Advanced Analytical Research Applications

Chromatographic and Spectroscopic Research Techniques for Compound Analysis

The precise analysis of citalopram (B1669093) and its analogs is fundamental to understanding their pharmacological activity. (S)-Desfluoro Citalopram Oxalate is instrumental in the development and optimization of various chromatographic and spectroscopic methods.

Development of Chiral Separation Methods for Enantiomeric Purity Assessment

Citalopram is a chiral compound, with the (S)-enantiomer (escitalopram) being primarily responsible for its antidepressant effects. khanacademy.orgkhanacademy.org Therefore, methods to separate and quantify the enantiomers of citalopram and its analogs are of paramount importance. High-performance liquid chromatography (HPLC) is a widely used technique for the chiral separation of citalopram and related compounds. researchgate.netepa.gov

Researchers have developed various chiral stationary phases (CSPs) and chiral mobile phase additives to achieve effective enantiomeric separation. For instance, HPLC methods using a Chiralcel OD-H column have been successfully employed for the separation of citalopram enantiomers. researchgate.netepa.gov Another approach involves using a reversed-phase HPLC (RP-HPLC) with a chiral mobile phase additive like sulfobutylether-β-cyclodextrin (SBE-β-CD). researchgate.net Capillary electrophoresis has also emerged as a powerful technique for the enantiomeric separation of numerous citalopram analogues, with sulfated β-cyclodextrin being a particularly effective chiral selector.

The development of these methods is crucial for assessing the enantiomeric purity of bulk drugs and pharmaceutical formulations, ensuring that the therapeutically active enantiomer is present in the correct proportion. This compound can be used as a reference standard in the development and validation of these chiral separation techniques.

Table 1: Chiral Separation Techniques for Citalopram and Analogs

| Technique | Chiral Selector/Stationary Phase | Application |

| HPLC | Chiralcel OD-H column | Enantiomeric purity of bulk citalopram. researchgate.netepa.gov |

| RP-HPLC | Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Separation of citalopram enantiomers. researchgate.net |

| Capillary Electrophoresis | Sulfated β-cyclodextrin | Enantiomeric separation of citalopram analogues. |

High-Resolution Mass Spectrometry for Metabolite Identification in Research Samples

High-resolution mass spectrometry (HRMS) is a powerful tool for identifying and characterizing drug metabolites in complex biological matrices. nih.govijpras.com In the context of citalopram research, HRMS, often coupled with liquid chromatography (LC-MS), enables the detection and structural elucidation of metabolites, including demethylated and N-oxide derivatives. nih.govresearchgate.netdtic.mil

The metabolism of citalopram is a complex process involving several cytochrome P450 (CYP) enzymes, primarily CYP2C19, CYP3A4, and CYP2D6, leading to the formation of metabolites such as desmethylcitalopram (B1219260) (DCIT) and didesmethylcitalopram (DDCIT). nih.govnih.gov HRMS provides high mass accuracy, which allows for the determination of the elemental composition of metabolites and their fragments, facilitating their identification. nih.gov this compound can be used as a reference compound to develop and optimize HRMS methods for the identification of novel metabolites of citalopram and its analogs in preclinical research samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Novel Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural confirmation of novel chemical entities. nih.gov Both 1H and 13C NMR are used to elucidate the precise molecular structure of citalopram derivatives. drugbank.comnih.gov

In the development of new analogs of citalopram, NMR is used to confirm that the desired chemical modifications have been successfully made and to determine the stereochemistry of the molecule. nih.gov For instance, 1H NMR spectroscopy has been used to study the complexation of citalopram with cyclodextrins, providing insights into the interactions between the drug and the chiral selector. nih.gov this compound can serve as a standard for NMR spectral comparison, aiding in the structural verification of new derivatives synthesized for structure-activity relationship (SAR) studies. nih.gov

Quantitative Methodologies in Complex Research Matrices

Accurate quantification of drug candidates and their metabolites in biological samples is a critical aspect of preclinical research. This compound plays a vital role in the development of sensitive and robust quantitative assays.

Development of High-Sensitivity Assays for Trace Analysis in Preclinical Studies

Preclinical studies often require the analysis of very low concentrations of compounds in complex biological matrices like plasma, saliva, and tissue homogenates. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such trace analysis due to its high sensitivity and selectivity. researchgate.netnih.gov

Methods have been developed to quantify citalopram and its metabolites at concentrations as low as nanograms per milliliter (ng/mL) in plasma. fabad.org.trnih.gov For example, a stereospecific HPLC method with fluorescence detection has a limit of quantification of 3 ng/ml for each citalopram enantiomer in plasma. Another LC-MS/MS method has achieved a lower limit of quantification (LLOQ) of 0.25 ng/mL for desmethylcitalopram in plasma. researchgate.net The use of this compound as an internal standard or calibrator is essential for ensuring the accuracy and precision of these high-sensitivity assays.

Table 2: High-Sensitivity Assays for Citalopram and Metabolites

| Analytical Method | Matrix | Limit of Quantification (LOQ) |

| HPLC with Fluorescence Detection | Plasma | 3 ng/mL for citalopram enantiomers. |

| LC-MS/MS | Plasma | 0.25 ng/mL for desmethylcitalopram. researchgate.net |

| UHPLC with DAD Detector | Saliva | 4.0 ng/mL (SPE), 8.0 ng/mL (LLE). nih.gov |

Application of Isotopic Labeling Strategies for Metabolic Tracing (e.g., (S)-Desfluoro Citalopram-d6 Oxalate)

Isotopic labeling is a powerful technique used to trace the metabolic fate of a drug within a biological system. nih.govcreative-proteomics.com By replacing one or more atoms of a molecule with their stable isotopes (e.g., deuterium (B1214612) (D or 2H), 13C, 15N), researchers can track the biotransformation of the parent drug into its various metabolites. nih.gov

(S)-Desfluoro Citalopram-d6 Oxalate, a deuterated analog of this compound, is an ideal tool for such studies. pharmaffiliates.com The deuterium atoms provide a distinct mass signature that can be easily detected by mass spectrometry. This allows for the differentiation between the administered drug and its endogenously produced counterparts, enabling precise tracking of metabolic pathways. The use of isotopically labeled compounds like (S)-Desfluoro Citalopram-d6 Oxalate is crucial for conducting detailed metabolic flux analysis and gaining a deeper understanding of the drug's disposition in preclinical models. nih.govnih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets and Off-Target Interactions for Research Tool Development

A significant area of future research lies in the comprehensive characterization of the biological targets of (S)-Desfluoro Citalopram (B1669093) Oxalate. While its interaction with the serotonin (B10506) transporter (SERT) is anticipated due to its relationship with citalopram, a thorough investigation into its binding profile across a wide range of receptors, transporters, and enzymes is warranted. This exploration is crucial for its potential development as a highly selective research tool.

The identification of off-target interactions is a critical aspect of this research. Most small molecule drugs interact with unintended biological targets, which can lead to unforeseen biological effects. frontiersin.orgnih.gov Computational approaches, such as Off-Target Safety Assessment (OTSA), can predict potential off-target interactions for small molecules by screening them against thousands of targets. frontiersin.orgnih.gov Such in-silico methods, which have shown success in identifying off-target interactions for a wide range of drugs, could be applied to (S)-Desfluoro Citalopram Oxalate to generate a preliminary profile of its potential secondary pharmacology. frontiersin.orgnih.gov These predictions can then guide targeted in-vitro binding assays to confirm and quantify these interactions.

A systematic analysis of off-target interactions could reveal novel polypharmacological properties. nih.gov For instance, many serotonergic drugs exhibit activity at other sites like the norepinephrine (B1679862) transporter (NET) and various muscarinic receptors. nih.gov Understanding the full spectrum of molecular interactions of this compound will be instrumental in defining its utility as a precise research tool to probe specific biological pathways or to serve as a negative control in studies involving citalopram.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Research on Citalopram Analogues

The integration of "omics" technologies offers a powerful, systems-level approach to understanding the biological effects of citalopram analogues like this compound. These technologies can provide a comprehensive view of the molecular changes induced by these compounds, from the genetic level to the metabolic output. nih.gov

Genomics: Genome-wide association studies (GWAS) have been employed to identify genetic variations that influence the metabolism and response to citalopram and escitalopram (B1671245). nih.govresearchgate.net Similar approaches could be used to investigate how genetic polymorphisms, particularly in cytochrome P450 enzymes like CYP2C19 and CYP2D6, affect the metabolism and potential activity of this compound. nih.gov This could help in understanding inter-individual variability in response to citalopram, where this desfluoro analogue might be a relevant metabolite.

Proteomics: Proteomic analyses can identify changes in protein expression and post-translational modifications in response to treatment with citalopram analogues. nih.gov This could reveal novel protein targets or pathways affected by this compound, providing insights beyond its expected interaction with monoamine transporters.

Metabolomics: Metabolomics provides a snapshot of the metabolic state of a biological system and can reveal how drugs and their analogues perturb metabolic pathways. nih.govscienceopen.com Studies on citalopram have shown alterations in tryptophan and tyrosine metabolism, as well as pathways related to the gut microbiome, oxidative stress, and inflammation. nih.govscienceopen.com Applying untargeted metabolomics to study the effects of this compound could uncover its unique metabolic signature and provide clues about its mechanism of action and potential downstream effects. mdpi.com For example, investigating its impact on key pathways like glycerophospholipid metabolism and cysteine and methionine metabolism could reveal conserved or distinct responses compared to other antidepressants. mdpi.com

The combination of these omics datasets, often referred to as multi-omics, can provide a more holistic understanding of the biological impact of citalopram analogues. nih.govresearchgate.net Machine learning approaches can be used to integrate multi-omics data to predict biological responses. nih.govresearchgate.net

Development of Advanced Computational Models for Predicting Biological Activity of Desfluoro Analogues

Advanced computational modeling is a rapidly evolving field with significant potential to accelerate the study of citalopram analogues. These models can predict the biological activity of novel compounds and help to elucidate the molecular basis of their interactions with biological targets.

Structure-Activity Relationship (SAR) and Homology Modeling: Building on existing SAR studies of citalopram analogues, computational models can predict the binding affinity and selectivity of desfluoro analogues for monoamine transporters. nih.gov Homology models of transporters like SERT, based on crystal structures of related proteins, can be used for docking studies to predict the binding modes of this compound. nih.gov These models can help to understand how the absence of the fluorine atom influences its interaction with the transporter compared to citalopram.

Machine Learning and Deep Learning: Modern machine learning and deep learning models are being developed to predict various properties of small molecules, including their bioactivity. nih.govarxiv.org These models can be trained on large datasets of chemical structures and their associated biological activities to learn complex relationships that are not apparent from traditional SAR studies. arxiv.org For instance, a model could be developed to predict the activity of desfluoro analogues based on their chemical structure and a textual description of the biological assay. arxiv.org Such models could be used to screen virtual libraries of desfluoro analogues for desired properties, prioritizing the most promising candidates for synthesis and experimental testing.

Predicting Off-Target Interactions: As mentioned earlier, computational tools can predict potential off-target interactions. frontiersin.orgnih.gov These predictions are based on the chemical similarity of the compound to molecules with known off-target activities and can help to anticipate potential side effects or identify opportunities for drug repurposing. mdpi.com

The development and application of these advanced computational models will be crucial for efficiently exploring the vast chemical space of desfluoro analogues and for gaining a deeper understanding of their pharmacological properties.

Identification of Underexplored Research Gaps in the Pharmacology of this compound

Despite its relation to a well-studied drug, the pharmacology of this compound itself remains largely uncharted territory. Identifying and addressing the existing research gaps is essential for fully understanding its potential.

A primary research gap is the lack of fundamental pharmacological data. While it is known as an impurity of citalopram, its specific binding affinities and functional activities at the serotonin, norepinephrine, and dopamine (B1211576) transporters are not well-documented in publicly available literature. scbt.com A comprehensive in-vitro profiling against these key monoamine transporters is a critical first step.

Furthermore, the stereoselectivity of its interactions has not been explored. Citalopram exhibits significant enantioselectivity, with the S-enantiomer (escitalopram) being much more potent at inhibiting serotonin reuptake. nih.gov Investigating the binding and functional activity of the individual enantiomers of desfluoro citalopram is crucial to understanding its pharmacological profile.

常见问题

Basic Research Questions

Q. How can researchers determine the structure-activity relationship (SAR) of (S)-Desfluoro Citalopram Oxalate compared to its parent compound, citalopram?

- Methodological Answer : Utilize radioligand competition binding assays (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT) in rat brain tissues to measure binding affinities (Ki values). Compare these values with citalopram to identify structural modifications (e.g., absence of fluorine) impacting selectivity and potency . Crystallographic analysis of the oxalate salt form can further clarify stereochemical influences on receptor interactions .

Q. What experimental approaches are recommended for synthesizing and characterizing this compound?

- Methodological Answer : Purify the free base via flash column chromatography, followed by conversion to the oxalate salt using stoichiometric oxalic acid. Validate purity via HPLC and NMR, and confirm salt formation using X-ray crystallography to distinguish between oxalate dianions and neutral oxalic acid co-crystallization . Reference pharmacopeial standards (e.g., USP) for analytical validation .

Q. How does the oxalate salt form influence the stability and bioavailability of this compound?

- Methodological Answer : Conduct comparative dissolution studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess solubility differences between free base and oxalate salt. Accelerated stability testing (40°C/75% RH) over 6 months can evaluate degradation pathways (e.g., oxalate dissociation or hydrolysis) using LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., binding affinity vs. in vivo efficacy) for this compound?

- Methodological Answer : Perform dose-response studies in animal models (e.g., forced swim test for antidepressant activity) while correlating plasma concentrations with SERT occupancy via PET imaging. Integrate pharmacokinetic-pharmacodynamic (PK-PD) modeling to account for metabolite activity or blood-brain barrier penetration disparities .

Q. What strategies optimize the enantiomeric purity of this compound during synthesis?

- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak AD-H column) with polar organic mobile phases to separate (S)- and (R)-enantiomers. Validate purity using circular dichroism (CD) spectroscopy. For large-scale production, asymmetric catalysis (e.g., Sharpless epoxidation) can minimize racemization .

Q. How does this compound compare to escitalopram oxalate in off-target effects, such as cytotoxicity or interactions with non-serotonergic receptors?

- Methodological Answer : Screen against panels of GPCRs, ion channels, and kinases using high-throughput binding assays (e.g., CEREP BioPrint®). Assess cytotoxicity in human neuronal (SH-SY5Y) and hepatic (HepG2) cell lines via MTT assays. Compare apoptosis markers (e.g., caspase-3 activation) to identify structural determinants of toxicity .

Q. What advanced analytical techniques are critical for detecting trace impurities in this compound batches?

- Methodological Answer : Use ultra-high-performance liquid chromatography (UHPLC) coupled with charged aerosol detection (CAD) for non-UV active impurities. Employ qNMR with <sup>13</sup>C-labeled internal standards to quantify residual solvents or degradation products at ppm levels .

Methodological Frameworks for Research Design

Q. How to formulate hypothesis-driven research questions for studying this compound in novel therapeutic contexts (e.g., neuropathic pain)?

- Guidance : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Feasible: Leverage existing SAR data from citalopram derivatives.

- Novel: Investigate σ-1 receptor modulation as a secondary target.

- Ethical: Use in vitro models (e.g., dorsal root ganglion neurons) before animal trials .

Q. How to design longitudinal studies assessing chronic exposure effects of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。